molecular formula C14H18O3S B1326086 Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate CAS No. 951888-98-5

Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate

Cat. No. B1326086
M. Wt: 266.36 g/mol
InChI Key: XODVDIRRJYXZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate, also known as ethyl 5-methoxysulfonylphenyl-5-oxovalerate, is an organic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and other materials. It is a versatile and important building block for the development of new compounds, and its use has been increasing in recent years due to its advantageous properties.

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate and related compounds have been extensively studied in the context of organic synthesis and chemical reactivity. For instance, a study examined the synthesis and reactivity of laquinimod, a drug in clinical trials for multiple sclerosis, which involves a reaction similar to that of Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate. This process includes a high-yielding aminolysis reaction and a mechanism involving the transfer of an enol proton to a carbonyl substituent, forming a ketene intermediate (Jansson et al., 2006).

Metal Complex Formation

Another application is in the formation of metal complexes. For example, 5-[2-(Methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one, a compound with a similar structure, has been used to synthesize complexes with transition metals like Co, Ni, and Cu. These complexes have been investigated for their electrochemical properties using techniques like cyclic voltammetry, suggesting potential applications in electrochemistry (Beloglazkina et al., 2007).

Antimalarial and Antimicrobial Activities

Derivatives of Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate, such as ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, have been synthesized and evaluated for their antimalarial activities against strains like P. falciparum. This indicates potential applications in the development of new antimalarial agents (Ningsanont et al., 2003).

Photophysical Studies

In the realm of photophysics, studies on compounds like 3′-methyl-(5,5′′-bis[3-ethyl-3-(6-phenyl-hexyloxymethyl)-oxetane])-2,2′:5′,2′′-terthiophene, which share structural similarities with Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate, have revealed important insights. These compounds exhibit liquid crystal phases and can undergo polymerization upon exposure to light, indicating potential applications in the field of photopolymerizable liquid crystals (McGlashon et al., 2012).

properties

IUPAC Name

ethyl 5-(2-methylsulfanylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S/c1-3-17-14(16)10-6-8-12(15)11-7-4-5-9-13(11)18-2/h4-5,7,9H,3,6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODVDIRRJYXZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.